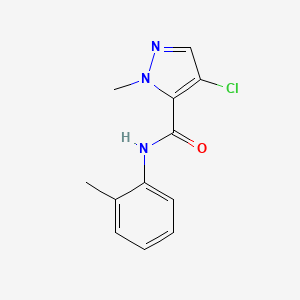![molecular formula C20H31N3O4S B5402803 N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5402803.png)
N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide (also known as TAK-659) is a small molecule inhibitor that has gained significant attention in the field of oncology. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have promising anti-tumor activity in preclinical studies.
Wirkmechanismus
TAK-659 functions as a potent and selective inhibitor of BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is essential for the survival and proliferation of B cells, and its dysregulation has been implicated in various B-cell malignancies. TAK-659 binds to the ATP-binding pocket of BTK and prevents its phosphorylation and activation, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell lymphoma cells and inhibit their proliferation. It has also been shown to reduce the production of cytokines and chemokines that promote inflammation and tumor growth. In preclinical studies, TAK-659 has demonstrated favorable pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its high potency and selectivity for BTK, which makes it a valuable tool for studying B-cell signaling pathways and their role in cancer. Another advantage is its ability to overcome resistance to other BTK inhibitors, which is a significant clinical challenge in the treatment of B-cell malignancies. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that enhance its anti-tumor activity. TAK-659 has been shown to synergize with other anti-cancer agents, such as lenalidomide and venetoclax, and further studies are needed to optimize these combinations. Another area of interest is the identification of biomarkers that predict response to TAK-659, which may help to personalize treatment for patients with B-cell malignancies. Finally, the clinical development of TAK-659 is ongoing, and further studies are needed to evaluate its safety and efficacy in patients with various types of cancer.
Synthesemethoden
The synthesis of TAK-659 involves the reaction of 2-methoxy-5-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with 4-ethylpiperazine-1-sulfonyl chloride to yield the final product, TAK-659. The synthesis of TAK-659 has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its anti-tumor activity in various preclinical models. It has been shown to inhibit the growth of B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma cells. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and lenalidomide. Furthermore, TAK-659 has demonstrated efficacy in overcoming resistance to other BTK inhibitors, such as ibrutinib.
Eigenschaften
IUPAC Name |
N-cyclohexyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-3-22-11-13-23(14-12-22)28(25,26)17-9-10-19(27-2)18(15-17)20(24)21-16-7-5-4-6-8-16/h9-10,15-16H,3-8,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWINSYGYWTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5402725.png)
![benzyl N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glycinate](/img/structure/B5402728.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(5-propyl-2-furyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402742.png)
![N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5402751.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B5402756.png)
![1'-[(5-methylpyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402762.png)
![1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5402769.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5402777.png)

![2-[2-(4-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5402807.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5402813.png)
![N'-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5402817.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5402824.png)